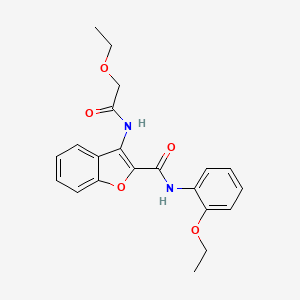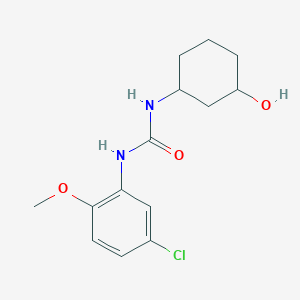
1-(5-Chloro-2-methoxyphenyl)-3-(3-hydroxycyclohexyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-2-methoxyphenyl)-3-(3-hydroxycyclohexyl)urea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a urea moiety linked to a substituted phenyl ring and a cyclohexyl group, which imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(3-hydroxycyclohexyl)urea typically involves the reaction of 5-chloro-2-methoxyaniline with 3-hydroxycyclohexyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization or chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Chloro-2-methoxyphenyl)-3-(3-hydroxycyclohexyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the cyclohexyl ring can be oxidized to form a ketone.
Reduction: The nitro group on the phenyl ring can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Formation of 1-(5-Chloro-2-methoxyphenyl)-3-(3-oxocyclohexyl)urea.
Reduction: Formation of 1-(5-Amino-2-methoxyphenyl)-3-(3-hydroxycyclohexyl)urea.
Substitution: Formation of 1-(5-Substituted-2-methoxyphenyl)-3-(3-hydroxycyclohexyl)urea derivatives.
Applications De Recherche Scientifique
1-(5-Chloro-2-methoxyphenyl)-3-(3-hydroxycyclohexyl)urea has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects in treating certain diseases, such as cancer and neurodegenerative disorders.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(3-hydroxycyclohexyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparaison Avec Des Composés Similaires
1-(5-Chloro-2-methoxyphenyl)-3-(3-hydroxyphenyl)urea: Similar structure but with a phenyl group instead of a cyclohexyl group.
1-(5-Chloro-2-methoxyphenyl)-3-(3-hydroxypropyl)urea: Similar structure but with a propyl group instead of a cyclohexyl group.
1-(5-Chloro-2-methoxyphenyl)-3-(3-hydroxybutyl)urea: Similar structure but with a butyl group instead of a cyclohexyl group.
Uniqueness: 1-(5-Chloro-2-methoxyphenyl)-3-(3-hydroxycyclohexyl)urea is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(3-hydroxycyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3/c1-20-13-6-5-9(15)7-12(13)17-14(19)16-10-3-2-4-11(18)8-10/h5-7,10-11,18H,2-4,8H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMLQICMDRMPQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
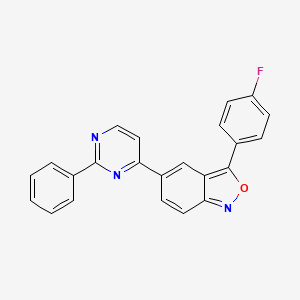
![2-{4-[benzyl(methyl)sulfamoyl]benzamido}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2550050.png)
![3-Oxa-7-azabicyclo[4.2.0]octane hydrochloride](/img/structure/B2550052.png)
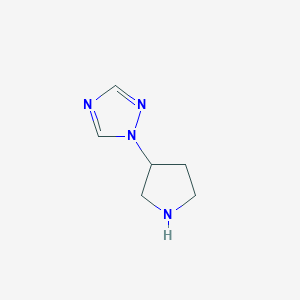
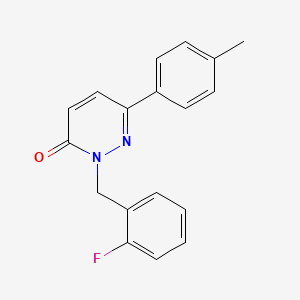
![(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methanamine hydrochloride](/img/structure/B2550055.png)
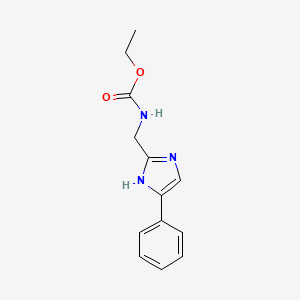
![N-(2-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2550059.png)
![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2550060.png)
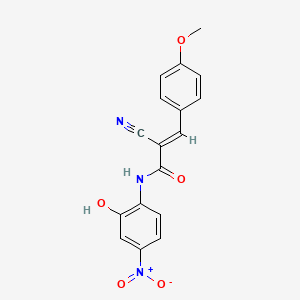

![4-[3-[(2,2,2-Trifluoroacetyl)amino]propyl]benzenesulfonyl fluoride](/img/structure/B2550065.png)

